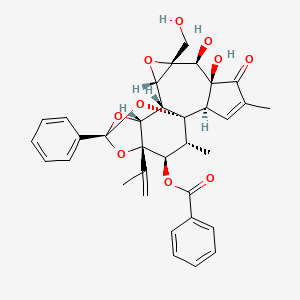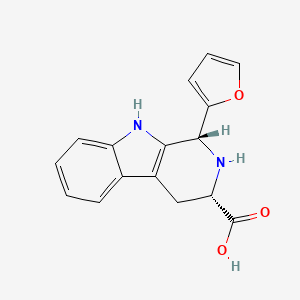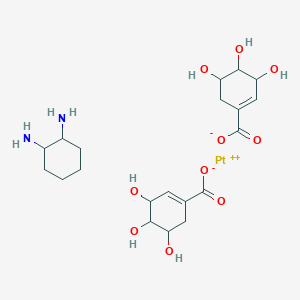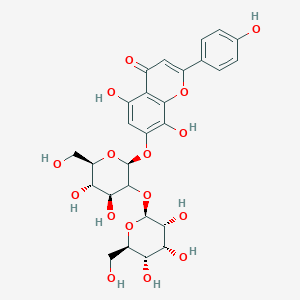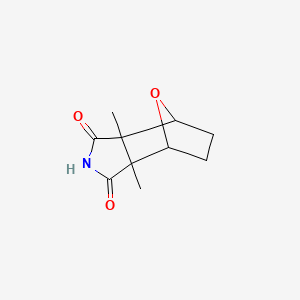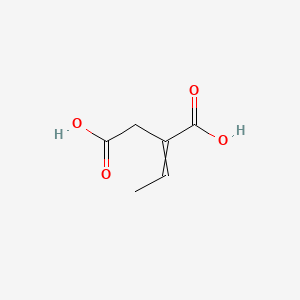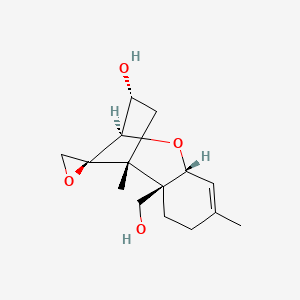
Isoverrucarol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoverrucarol is a natural product found in Cordyceps tenuipes and Cordyceps polyarthra with data available.
Scientific Research Applications
Anechoic Chamber Verification
Isoverrucarol's potential applications extend to acoustic research, particularly in the calibration of reference sound sources in anechoic chambers. This is critical for product sound power level determination in various industries, including medical equipment (Herreman, 2010).
Bone Chemistry and Bioarchaeology
Another significant application lies in bioarchaeology. Isotopic analysis of bones and teeth, including those involving compounds like isoverrucarol, aids in the reconstruction of diets, climates, and habitats from archaeological sites (Ambrose & Krigbaum, 2003).
Nutraceuticals and Functional Foods
Isoverrucarol, as a carotenoid, plays a role in food quality and health promotion. It’s integral to research focusing on the sustainable and safe use of carotenoids in functional foods and nutraceuticals, which are crucial for health promotion and disease risk reduction (Meléndez-Martínez et al., 2021).
Quality Management in Chemical Sectors
In the chemical industry, the application of quality standards like ISO 9000, which may involve the use of isoverrucarol in various processes, has shown positive effects on company performance. This highlights its role in industry standards and environmental accounting (Darmawan, 2021).
Marine Mammal Ecology
Stable isotope analysis, a method potentially involving isoverrucarol, provides insights into the diet, habitat use, and physiology of marine mammals. This method is especially valuable due to the difficulty in observing these species in their natural habitats (Newsome et al., 2010).
Protein Inference in Proteomics
Isoverrucarol could be instrumental in proteomics, specifically in the development of algorithms like IsoformResolver for protein inference. This involves analyzing proteins in complex samples, critical for understanding various biological processes (Meyer-Arendt et al., 2011).
Therapeutic Potential in Cardiovascular and CNS Diseases
Its use in therapeutic applications, particularly for cardiovascular and central nervous system diseases, is notable. Isoverrucarol exhibits promising antihypertensive and neuroprotective activities (Zhou & Zhou, 2012).
Quality-of-Life Research
Isoverrucarol may be relevant in quality-of-life research, particularly in understanding how recent health-related life events affect perspectives in this field. This encompasses various psychological and physiological aspects of health (Sprangers, 2015).
Implementing Quality Management in Research
Its application is also seen in the implementation of quality management standards like ISO9001 in scientific research projects. This ensures quality control and effective execution of research projects (Hua-feng, 2011).
Plant Water Extraction for Isotopic Analysis
Innovative methods for plant water extraction for isotopic analysis, possibly involving isoverrucarol, have implications for ecological studies and agricultural management (Fischer et al., 2019).
E-Health Innovations
In the realm of e-health, isoverrucarol could play a part in the development of new technologies for clinical decision making and health behavior empowerment, especially for chronic disease management (Wicks et al., 2013).
properties
CAS RN |
38818-67-6 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(1R,2R,7R,9R,10R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-ol |
InChI |
InChI=1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-10(17)6-13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3/t10-,11-,12-,13-,14-,15+/m1/s1 |
InChI Key |
NBRKAFIHDFEBCP-OJVARPOJSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO |
SMILES |
CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)O)C)CO |
Canonical SMILES |
CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)O)C)CO |
synonyms |
3,15-dideacetylcalonectrin 3,15-dihydroxy-12,13-epoxytrichothec-9-ene isoverrucarol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



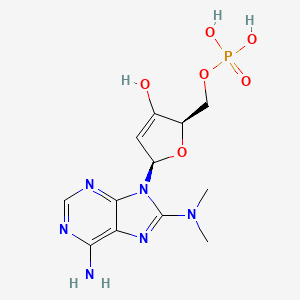


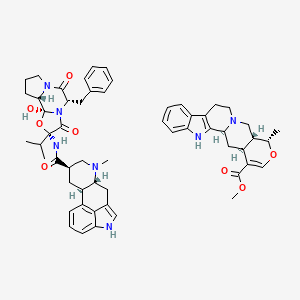



![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)
